molecular formula C9H14O2 B13317281 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal

Cat. No.: B13317281
M. Wt: 154.21 g/mol
InChI Key: ZEYRDMYTQLVSGL-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is an organic compound featuring a cyclopropyl ring, a methyl group, and an oxopropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal typically involves the reaction of 2,2-dimethylcyclopropyl ketone with appropriate aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of dimethyl amino pyridine as a reagent has been reported in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropanal group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules such as 1R-cis-Dibromovinyl-2,2-dimethylcyclopropane and various cyclohexane-1,3-dione derivatives .

Uniqueness

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C9H14O2/c1-6(5-10)8(11)7-4-9(7,2)3/h5-7H,4H2,1-3H3

InChI Key

ZEYRDMYTQLVSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CC1(C)C

Origin of Product

United States

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